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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular mechanisms

underlying Yersinia invasin-mediated host cell entry. It is designed to be a valuable resource

for researchers, scientists, and drug development professionals working in the fields of

infectious diseases, cell biology, and pharmacology. This guide details the key molecular

interactions, signaling cascades, and cellular responses triggered by this critical virulence

factor.

Executive Summary
Yersinia enterocolitica and Yersinia pseudotuberculosis, the causative agents of yersiniosis,

employ a sophisticated molecular machinery to invade the host's intestinal epithelium. A key

player in this process is the outer membrane protein, invasin. This guide elucidates the

mechanism by which invasin orchestrates bacterial entry into host cells, a process initiated by

its high-affinity binding to β1 integrins on the cell surface. This interaction triggers a cascade of

intracellular signals, leading to cytoskeletal rearrangements and the subsequent engulfment of

the bacterium. Understanding this intricate process is paramount for the development of novel

therapeutic strategies to combat Yersinia infections.

The "Zipper" Mechanism of Invasion
Invasin-mediated internalization occurs via a "zipper" mechanism, where the bacterium is

progressively engulfed by the host cell membrane. This process is initiated by the binding of
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invasin to host cell β1 integrins, primarily at the surface of Microfold (M) cells in the Peyer's

patches of the intestine. The C-terminal 192 amino acid domain of invasin is crucial for this

high-affinity interaction. This binding leads to the clustering of integrins, which serves as a

nucleation point for the recruitment of signaling molecules and the initiation of downstream

events.

Quantitative Analysis of Invasin-Integrin Interaction
The high-affinity interaction between Yersinia invasin and host cell integrins is a critical

determinant of efficient bacterial invasion. The binding affinity of invasin for α5β1 integrin has

been quantified, as detailed in the table below.

Ligand Receptor
Dissociation
Constant (Kd)

Method

Yersinia

pseudotuberculosis

Invasin

α5β1 Integrin 5.0 x 10-9 M Radioligand Assay[1]

The Invasin-Triggered Signaling Cascade
The binding of invasin to β1 integrins initiates a complex intracellular signaling cascade that

culminates in actin cytoskeleton reorganization and bacterial uptake.

Focal Adhesion Kinase (FAK) and Src Kinase Activation
Upon integrin clustering by invasin, Focal Adhesion Kinase (FAK), a non-receptor tyrosine

kinase, is recruited to the site of bacterial attachment. This leads to the autophosphorylation of

FAK at tyrosine 397 (Y397). This phosphorylation event creates a docking site for the SH2

domain of Src family kinases, which in turn phosphorylate other residues on FAK, leading to its

full activation.

Rac1 and Cdc42 GTPase Activation
Activated FAK and Src play a crucial role in the activation of small Rho GTPases, particularly

Rac1 and Cdc42. These molecules act as molecular switches, cycling between an inactive

GDP-bound state and an active GTP-bound state. Invasin-mediated signaling promotes the
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exchange of GDP for GTP on Rac1 and Cdc42, leading to their activation. Activated Rac1 and

Cdc42 are essential for orchestrating the actin polymerization required for the formation of the

phagocytic cup that engulfs the bacterium.

MAP Kinase and NF-κB Pathway Activation
Beyond cytoskeletal rearrangements, invasin-integrin interaction also triggers pro-

inflammatory signaling pathways. This involves the activation of Mitogen-Activated Protein

(MAP) kinases, specifically p38 and c-Jun N-terminal kinase (JNK). These kinases, in turn,

contribute to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). The

activation of NF-κB is mediated by the IκB kinase (IKK) complex and results in the transcription

of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), contributing to the host's

inflammatory response to the infection.[2]

Visualizing the Signaling Pathway
The following diagram illustrates the key signaling events initiated by Yersinia invasin.
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Seed host cells in 24-well plate Grow Yersinia overnight

Infect host cells with Yersinia (MOI 10)

Centrifuge to synchronize infection

Incubate for 25 min for invasion

Wash to remove non-adherent bacteria

Add gentamicin (100 µg/mL) for 1h
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Wash to remove dead bacteria
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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